6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride
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Overview
Description
6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride is a chemical compound characterized by its trifluoromethyl group and quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of 2-aminobenzamide derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the creation of flame-retardant materials and pesticides.
Mechanism of Action
The mechanism by which 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-6-(trifluoromethyl)benzothiazole
6-Amino-2-(trifluoromethyl)quinoline
2-Amino-6-(trifluoromethyl)quinazoline
Uniqueness: 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride stands out due to its unique trifluoromethyl group and quinazolinone structure, which confer distinct chemical and biological properties compared to similar compounds. Its enhanced stability and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8;/h1-3H,13H2,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWFQAXQBPKTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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